Cas no 1806970-08-0 (Methyl 3-amino-5-chloro-4-(trifluoromethyl)benzoate)

Methyl 3-amino-5-chloro-4-(trifluoromethyl)benzoate is a fluorinated benzoate derivative with a molecular formula of C9H7ClF3NO2. This compound features a trifluoromethyl group at the 4-position and an amino group at the 3-position, enhancing its reactivity and utility in pharmaceutical and agrochemical synthesis. The chloro substituent at the 5-position further contributes to its versatility as an intermediate in cross-coupling reactions and other functionalizations. Its ester group allows for straightforward derivatization, making it valuable for constructing complex molecules. The trifluoromethyl moiety imparts increased lipophilicity and metabolic stability, which are advantageous in drug design. This compound is typically used in research and development settings for fine chemical synthesis.
Methyl 3-amino-5-chloro-4-(trifluoromethyl)benzoate structure
1806970-08-0 structure
Product name:Methyl 3-amino-5-chloro-4-(trifluoromethyl)benzoate
CAS No:1806970-08-0
MF:C9H7ClF3NO2
MW:253.605592012405
CID:4955072

Methyl 3-amino-5-chloro-4-(trifluoromethyl)benzoate Chemical and Physical Properties

Names and Identifiers

    • Methyl 3-amino-5-chloro-4-(trifluoromethyl)benzoate
    • Inchi: 1S/C9H7ClF3NO2/c1-16-8(15)4-2-5(10)7(6(14)3-4)9(11,12)13/h2-3H,14H2,1H3
    • InChI Key: XZLVSJJFUBKICY-UHFFFAOYSA-N
    • SMILES: ClC1=CC(C(=O)OC)=CC(=C1C(F)(F)F)N

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 272
  • XLogP3: 2.6
  • Topological Polar Surface Area: 52.3

Methyl 3-amino-5-chloro-4-(trifluoromethyl)benzoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A015008615-250mg
Methyl 3-amino-5-chloro-4-(trifluoromethyl)benzoate
1806970-08-0 97%
250mg
480.00 USD 2021-06-21
Alichem
A015008615-500mg
Methyl 3-amino-5-chloro-4-(trifluoromethyl)benzoate
1806970-08-0 97%
500mg
790.55 USD 2021-06-21
Alichem
A015008615-1g
Methyl 3-amino-5-chloro-4-(trifluoromethyl)benzoate
1806970-08-0 97%
1g
1,579.40 USD 2021-06-21

Methyl 3-amino-5-chloro-4-(trifluoromethyl)benzoate Related Literature

Additional information on Methyl 3-amino-5-chloro-4-(trifluoromethyl)benzoate

Methyl 3-amino-5-chloro-4-(trifluoromethyl)benzoate (CAS No. 1806970-08-0): A Comprehensive Overview

Methyl 3-amino-5-chloro-4-(trifluoromethyl)benzoate, identified by its CAS number 1806970-08-0, is a significant compound in the realm of pharmaceutical chemistry and drug discovery. This compound belongs to the class of benzoic acid derivatives, characterized by its unique structural features that include an amino group, a chloro substituent, and a trifluoromethyl group. These structural elements contribute to its distinct chemical properties and potential biological activities, making it a subject of considerable interest in both academic research and industrial applications.

The molecular structure of Methyl 3-amino-5-chloro-4-(trifluoromethyl)benzoate consists of a benzoate core with functional groups strategically positioned to enhance its reactivity and biological efficacy. The presence of the amino group at the 3-position and the chloro group at the 5-position introduces polarity and electron-withdrawing effects, respectively, which can influence its interactions with biological targets. Additionally, the trifluoromethyl group at the 4-position further modulates its electronic properties, potentially enhancing lipophilicity and metabolic stability.

In recent years, there has been growing interest in benzoic acid derivatives due to their diverse pharmacological profiles. Studies have demonstrated that these compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific arrangement of functional groups in Methyl 3-amino-5-chloro-4-(trifluoromethyl)benzoate suggests that it may interact with various biological targets, making it a promising candidate for further investigation.

One of the most compelling aspects of Methyl 3-amino-5-chloro-4-(trifluoromethyl)benzoate is its potential as a scaffold for drug development. The benzoate core is a well-established pharmacophore in medicinal chemistry, known for its ability to engage with biological receptors and enzymes. By modifying the substituents on this core structure, researchers can fine-tune the properties of the compound to optimize its therapeutic effects. The amino group, in particular, can serve as a site for further derivatization, allowing for the creation of more complex molecules with enhanced bioactivity.

Recent advancements in computational chemistry have enabled more efficient screening of potential drug candidates. Molecular modeling techniques can predict how Methyl 3-amino-5-chloro-4-(trifluoromethyl)benzoate will interact with target proteins, providing valuable insights into its mechanism of action. These predictions can guide experimental design and help identify optimal analogs for further development. Such computational approaches are increasingly integral to modern drug discovery pipelines, streamlining the process from initial hit identification to final optimization.

The synthesis of Methyl 3-amino-5-chloro-4-(trifluoromethyl)benzoate presents unique challenges due to the sensitivity of its functional groups. However, recent improvements in synthetic methodologies have made it more feasible to produce this compound in high yields and purity. Techniques such as palladium-catalyzed cross-coupling reactions and enzymatic resolutions have been particularly useful in constructing complex molecular architectures while maintaining regioselectivity and stereoselectivity.

In addition to its potential as an intermediate in drug synthesis, Methyl 3-amino-5-chloro-4-(trifluoromethyl)benzoate may also find applications in material science and agrochemicals. Its unique structural features make it a versatile building block for designing novel materials with specific properties. For instance, derivatives of this compound could be explored for their photophysical characteristics or as precursors to functional polymers.

The future directions for research on Methyl 3-amino-5-chloro-4-(trifluoromethyl)benzoate are multifaceted. Further exploration of its biological activities will be crucial in determining its therapeutic potential. Preclinical studies are needed to evaluate its efficacy and safety profiles in vivo. Additionally, investigating its interactions with specific enzymes or receptors will provide deeper insights into its mechanism of action and help identify potential side effects.

The development of new synthetic routes will also be an important area of focus. Optimizing synthetic protocols will not only improve access to this compound but also enable the production of analogs with tailored properties. Collaborative efforts between synthetic chemists and biologists will be essential in translating laboratory findings into tangible therapeutic benefits.

In conclusion, Methyl 3-amino-5-chloro-4-(trifluoromethyl)benzoate (CAS No. 1806970-08-0) is a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it a valuable scaffold for drug development, while recent advances in computational chemistry and synthetic methodologies offer new opportunities for exploration. As research continues to uncover its biological activities and synthetic possibilities, this compound is poised to play an important role in future therapeutic innovations.

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